molecular formula C4H8O2 B032904 2-Methylpropionic-d7 acid CAS No. 223134-74-5

2-Methylpropionic-d7 acid

Cat. No. B032904
CAS RN: 223134-74-5
M. Wt: 95.15 g/mol
InChI Key: KQNPFQTWMSNSAP-YYWVXINBSA-N
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Description

2-Methylpropionic-d7 Acid, also known as Isobutyric Acid-d7, is an isotope labelled analogue of Isobutyric Acid . It is a carboxylic acid found in vanilla . This compound bears a chemical resemblance to its non-deuterated counterpart, 2-methylpropionic acid, but with a unique deuterium substitution . This heavy isotope substitution introduces seven deuterium atoms into the molecule .


Molecular Structure Analysis

The molecular formula of 2-Methylpropionic-d7 Acid is C4 2H7 H O2 . The IUPAC name is 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoic acid . The InChI is InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3,2D3,3D .


Physical And Chemical Properties Analysis

The molecular weight of 2-Methylpropionic-d7 Acid is 95.15 g/mol . Other physical and chemical properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, and Isotope Atom Count are also provided .

Scientific Research Applications

Medicine: Diagnostic Biomarker Analysis

2-Methylpropionic-d7 acid: is used as a stable isotope-labeled compound in medical research. It serves as an internal standard in mass spectrometry-based assays to quantify levels of 2-methylpropionic acid in biological samples . This is particularly useful in the study of propionic acidemia, a metabolic disorder where accurate measurement of metabolites is crucial for diagnosis and monitoring.

Environmental Science: Tracer Studies

In environmental sciences, 2-Methylpropionic-d7 acid can be employed as a tracer to study the environmental fate of its non-deuterated counterpart . Its deuterium labeling allows for its detection and differentiation from naturally occurring compounds, aiding in the understanding of biodegradation pathways and environmental distribution.

Materials Science: Polymer Synthesis

This compound finds application in materials science as a monomer for synthesizing polymers with specific properties. The deuterium atoms in 2-Methylpropionic-d7 acid can influence the physical properties of the resulting polymers, such as density and thermal stability, which are essential for creating specialized materials .

Analytical Chemistry: Calibration Standards

In analytical chemistry, 2-Methylpropionic-d7 acid is utilized as a calibration standard in quantitative analyses . Its stable isotope labeling ensures high precision and accuracy in the quantification of analytes, which is vital for the validation of analytical methods and instruments.

Biochemistry: Metabolic Pathway Elucidation

2-Methylpropionic-d7 acid: plays a role in biochemistry for elucidating metabolic pathways. It can be used to trace metabolic processes involving its non-labeled analog, providing insights into enzyme activities and metabolic fluxes . This is particularly valuable in studying metabolic diseases and developing therapeutic strategies.

Industrial Applications: Chemical Synthesis

In the industrial sector, 2-Methylpropionic-d7 acid is used as a precursor or intermediate in the synthesis of various chemicals. Its deuterium labeling is beneficial in the production of isotopically labeled compounds, which are used in pharmaceuticals, agrochemicals, and research chemicals .

properties

IUPAC Name

2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3,2D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNPFQTWMSNSAP-YYWVXINBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440605
Record name Isobutyric-d7 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

223134-74-5
Record name Isobutyric-d7 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 223134-74-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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